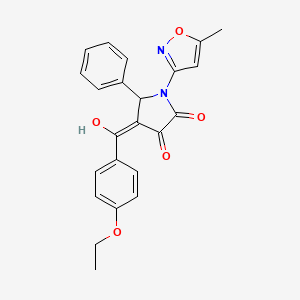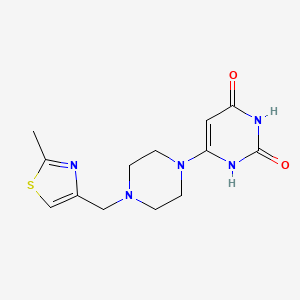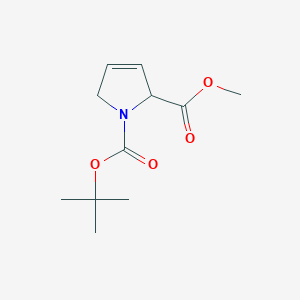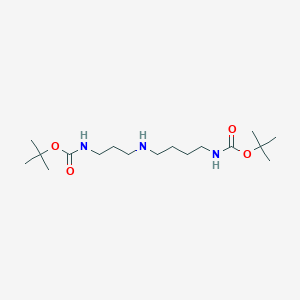
N1,N3-DiBoc-spermidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N3-DiBoc-spermidine, also known as tert-butyl (3-((4-((tert-butoxycarbonyl)amino)butyl)amino)propyl)carbamate, is a derivative of spermidine. Spermidine is a naturally occurring polyamine that plays a crucial role in cellular processes such as growth, proliferation, and differentiation. The addition of tert-butoxycarbonyl (Boc) groups to spermidine enhances its stability and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
N1,N3-DiBoc-spermidine can be synthesized through a multi-step process. One common method involves the reaction of spermidine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) at low temperatures (0°C) to control the reaction rate and prevent side reactions. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
化学反応の分析
Types of Reactions
N1,N3-DiBoc-spermidine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc groups under acidic conditions (e.g., using trifluoroacetic acid) to yield spermidine.
Substitution Reactions: Reaction with electrophiles to introduce new functional groups at the amino sites.
Oxidation and Reduction Reactions: Modifying the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Deprotected Spermidine: Resulting from the removal of Boc groups.
Substituted Spermidine Derivatives: Formed by introducing various functional groups.
Oxidized/Reduced Spermidine: Modified spermidine with altered oxidation states.
科学的研究の応用
N1,N3-DiBoc-spermidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and potential therapeutic effects.
Medicine: Investigated for its potential in drug development, particularly in targeting polyamine metabolism.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of N1,N3-DiBoc-spermidine involves its conversion to spermidine upon deprotection. Spermidine exerts its effects by interacting with various molecular targets, including DNA, RNA, and proteins. It stabilizes nucleic acids, modulates enzyme activity, and influences gene expression. Spermidine also induces autophagy, a cellular process that degrades and recycles damaged components, contributing to its anti-aging and cytoprotective effects .
類似化合物との比較
Similar Compounds
Spermidine: The parent compound, naturally occurring and involved in cellular functions.
Spermine: Another polyamine with similar biological roles but a different structure.
N1-caffeoyl-N3-dihydrocaffeoyl spermidine: A derivative with additional functional groups.
Uniqueness
N1,N3-DiBoc-spermidine is unique due to the presence of Boc groups, which enhance its stability and make it a valuable intermediate in synthetic chemistry. Its ability to be deprotected to yield spermidine adds versatility to its applications in research and industry .
特性
IUPAC Name |
tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-12-8-7-10-18-11-9-13-20-15(22)24-17(4,5)6/h18H,7-13H2,1-6H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJAYGNJQNIACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[[3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1,2,4-oxadiazol-5-yl]-phenylmethyl] acetate](/img/structure/B2611797.png)
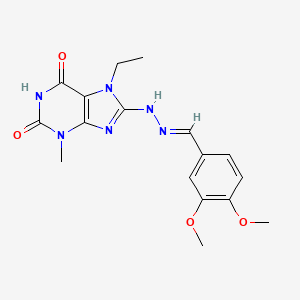
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B2611800.png)
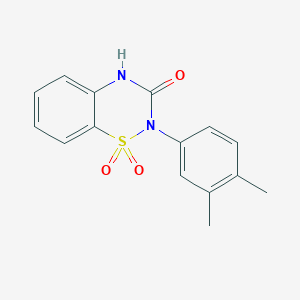
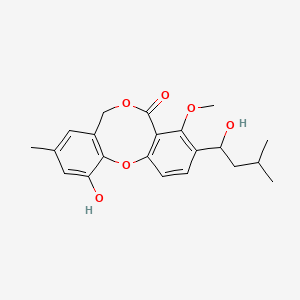
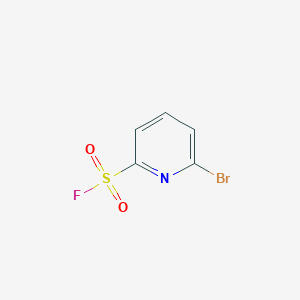
![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)
![2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2611809.png)
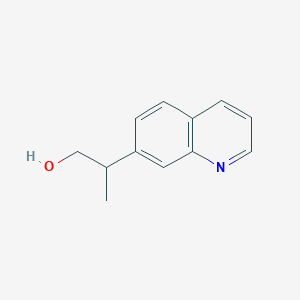
![4-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine](/img/structure/B2611813.png)
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2611814.png)
